Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

Indole functionalization Sulfonyl chloride electrophiles Protecting group strategy

This bifunctional indole building block combines a C2 chlorosulfonyl electrophile with an acid-labile N-Boc protecting group, enabling sequential, regioselective derivatization strategies not accessible with simpler analogs such as unprotected indole-2-sulfonyl chloride (CAS 618-66-6). The Boc group prevents undesired N-sulfonylation during direct amine coupling at C2, then is cleanly removed under standard TFA/DCM conditions to reveal the free indole NH for biological testing. This orthogonal protection strategy preserves base-labile esters and silyl ethers in multi-step syntheses, making it ideal for medicinal chemistry teams performing rapid hit-to-lead C2 SAR exploration. Typical purity: 95%.

Molecular Formula C13H14ClNO4S
Molecular Weight 315.77 g/mol
CAS No. 872983-77-2
Cat. No. B1505279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
CAS872983-77-2
Molecular FormulaC13H14ClNO4S
Molecular Weight315.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)(=O)Cl
InChIInChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)20(14,17)18/h4-8H,1-3H3
InChIKeySMXOBRJVBAHYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(Chlorosulfonyl)-1H-Indole-1-Carboxylate (872983-77-2) for Precision Indole Functionalization: A Procurement Guide


Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 872983-77-2) is a bifunctional indole building block featuring a C2 chlorosulfonyl electrophile and an N-Boc protecting group [1]. This combination enables sequential, regioselective derivatization strategies not possible with simpler analogs . The compound is primarily sourced via custom synthesis with typical purities around 95% .

Why Tert-Butyl 2-(Chlorosulfonyl)-1H-Indole-1-Carboxylate Cannot Be Replaced by Simple Indole Sulfonyl Chlorides


Direct substitution with unprotected indole-2-sulfonyl chloride (CAS 618-66-6) or N-alkylated variants like 1-methyl-1H-indole-2-sulfonyl chloride (CAS 184039-88-1) is not chemically equivalent . The target compound's N-Boc group provides acid-labile protection of the indole nitrogen, preventing undesired N-sulfonylation and enabling orthogonal deprotection strategies (e.g., TFA/DCM) after C2 elaboration [1][2]. This protection-deprotection control is critical for multi-step syntheses where the indole NH must be unveiled late-stage.

Quantitative Differentiation of Tert-Butyl 2-(Chlorosulfonyl)-1H-Indole-1-Carboxylate (872983-77-2) from Structural Analogs


N-Boc Protection Preserves C2 Reactivity While Preventing N-Sulfonylation Side Reactions

In a visible-light-mediated sulfonylation/cyclization study, an N-Boc-protected indole derivative (1n) reacted with a sulfonyl chloride to afford the desired product 3na in 27% yield [1]. This demonstrates that the N-Boc group does not completely abolish C2 electrophilic reactivity, but it does modulate it. Unprotected indoles can undergo N-sulfonylation under similar conditions, leading to complex mixtures. The target compound's pre-installed C2 chlorosulfonyl group offers a more direct and potentially higher-yielding route to C2-sulfonamide derivatives compared to the in-situ generation of electrophiles from N-Boc-indoles.

Indole functionalization Sulfonyl chloride electrophiles Protecting group strategy

Acid-Labile Boc Protection Enables Orthogonal Deprotection Relative to N-Sulfonyl Indoles

The N-Boc group on the target compound is cleaved under mild acidic conditions (e.g., TFA in DCM) [1][2]. In contrast, N-phenylsulfonyl (PhSO2) protected indoles, a common alternative, require harsh reductive or strongly basic conditions for deprotection [3]. This orthogonality allows the target compound to be used in sequences where acid-labile protecting groups elsewhere in the molecule must remain intact, or where the final product requires a free indole NH for biological activity.

Protecting group chemistry Orthogonal deprotection Indole synthesis

Step-Economy Advantage Over Multi-Step C2 Functionalization of N-Boc-Indole

To install a C2-sulfonamide using N-Boc-indole (CAS 75400-67-8) as a starting material requires at least two steps: (1) C2 functionalization (e.g., lithiation/electrophilic quench or C-H activation), and (2) sulfonamide formation. The target compound, tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, achieves the same outcome in a single step by reacting directly with an amine nucleophile. While direct yield comparisons are not available, the elimination of a synthetic step reduces material loss, time, and cost [1].

Synthetic efficiency Step-economy C2-sulfonamide synthesis

Optimal Application Scenarios for Tert-Butyl 2-(Chlorosulfonyl)-1H-Indole-1-Carboxylate (872983-77-2)


Rapid Synthesis of C2-Sulfonamide Indole Libraries for Medicinal Chemistry

The compound's pre-installed chlorosulfonyl group enables direct, single-step coupling with diverse amines to generate C2-sulfonamide indoles. This is ideal for hit-to-lead optimization where rapid SAR exploration around the C2 position is required [1]. The Boc group remains intact during sulfonamide formation and can be removed later to reveal the free indole NH for biological testing.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The acid-labile Boc group is orthogonal to base-labile esters or silyl ethers commonly used in multi-step syntheses. This allows chemists to perform sulfonamide coupling, then selectively deprotect the indole nitrogen without affecting other sensitive functional groups [2][3].

Precursor to Indole-2-Sulfonyl Chloride for Late-Stage Functionalization

The Boc group can be removed to generate indole-2-sulfonyl chloride, a versatile electrophile for late-stage diversification of advanced intermediates. This approach is valuable in process chemistry where a common intermediate is diversified into multiple final compounds .

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